![molecular formula C17H20N2O2 B1676447 Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- CAS No. 35470-53-2](/img/structure/B1676447.png)
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
描述
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. It is also known by its IUPAC name, methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate. This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- typically involves the esterification of ergoline-8-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves stringent control of reaction conditions and purification processes to meet industrial standards.
化学反应分析
Types of Reactions
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester serves as a precursor in the synthesis of various ergoline derivatives. These derivatives are crucial for developing new chemical entities with potential therapeutic effects.
Biology
In biological research, this compound is studied for its interaction with neurotransmitter receptors , particularly serotonin and dopamine receptors. Such interactions are significant for understanding its role in neurological functions and disorders.
Medicine
The compound is being investigated for its therapeutic potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Its dopaminergic activity may help manage symptoms associated with these conditions.
Industry
In industrial applications, Ergoline-8-carboxylic acid, 6-methyl-, methyl ester is utilized in the production of pharmaceuticals and other bioactive compounds. Its role as a fine chemical intermediate is vital for synthesizing complex molecules used in various industries.
Dopamine Receptor Interaction
A study demonstrated that Ergoline-8-carboxylic acid, 6-methyl-, methyl ester acts as a dopamine D2 receptor agonist. This property suggests its potential use in treating hyperprolactinemia and other dopamine-related disorders.
Neuroprotective Properties
Preliminary findings indicate that this ergoline derivative may offer neuroprotective effects by modulating neurotransmission pathways. This could be beneficial in conditions where neuronal health is compromised.
Comparative Studies
When compared to other ergoline derivatives like lysergic acid diethylamide and ergotamine, Ergoline-8-carboxylic acid exhibits unique biological activities due to its specific structural features. Its ability to interact with neurotransmitter systems positions it as a valuable candidate for further research and development.
作用机制
The mechanism of action of Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- involves its interaction with specific molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.
相似化合物的比较
Similar Compounds
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: An ergoline alkaloid used in the treatment of migraines.
Methysergide: An ergoline derivative used as a prophylactic treatment for migraines.
Uniqueness
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
生物活性
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8b)-, also known by its IUPAC name methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate, is a compound belonging to the ergoline family. This family is recognized for its diverse biological activities and potential applications in medicine and pharmacology. The molecular formula of this compound is , with a molecular weight of 284.35 g/mol.
Chemical Structure and Properties
The compound features a tetracyclic structure characteristic of ergolines, which includes nitrogen atoms that contribute to its biological activity. The methyl ester group enhances the solubility and bioavailability of the compound, making it a valuable candidate for research and industrial applications .
Ergoline derivatives are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The mechanism of action involves binding to these receptors, which can modulate their activity and lead to physiological changes such as alterations in mood and cognition.
Pharmacological Effects
Research indicates that Ergoline-8-carboxylic acid, 6-methyl-, methyl ester has potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. Its dopaminergic activity is particularly noteworthy as it may help in managing symptoms associated with these conditions .
Case Studies and Research Findings
- Dopamine Receptor Interaction : A study demonstrated that the compound acts as a dopamine D2 receptor agonist. This property is crucial for its application in treating hyperprolactinemia and other dopamine-related disorders.
- Neuroprotective Properties : Preliminary findings suggest that this ergoline derivative may offer neuroprotective effects by modulating neurotransmission pathways. This could be beneficial in conditions where neuronal health is compromised.
- Comparative Studies : When compared to other ergoline derivatives like lysergic acid diethylamide (LSD) and ergotamine, Ergoline-8-carboxylic acid, 6-methyl-, methyl ester exhibits unique biological activities due to its specific structural features .
Synthesis and Production
The synthesis of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester typically involves the esterification of ergoline-8-carboxylic acid with methanol under acidic conditions. Industrial production follows similar methods but adheres to stringent quality control measures to ensure high purity.
Research Applications
The compound serves multiple roles in scientific research:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Investigated for its effects on various biological pathways.
- Medicine : Explored for potential therapeutic applications in treating neurological disorders.
- Industry : Utilized in developing new materials and chemical processes.
Comparative Analysis of Similar Compounds
Compound Name | Main Activity | Unique Features |
---|---|---|
Lysergic Acid Diethylamide (LSD) | Potent psychoactive effects | Strong hallucinogenic properties |
Ergotamine | Treatment for migraines | Known for vasoconstrictive properties |
Methysergide | Prophylactic treatment for migraines | Long-lasting effects on serotonin receptors |
Ergoline-8-carboxylic acid derivative | Dopaminergic activity | Potential neuroprotective effects |
属性
IUPAC Name |
methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZYLPFYNARRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5143-94-2, 35470-53-2 | |
Record name | Methyl 6-methylergoline-8α-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。